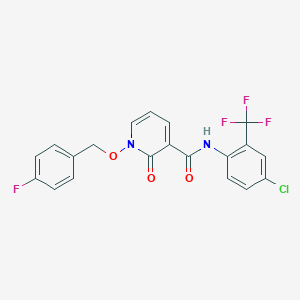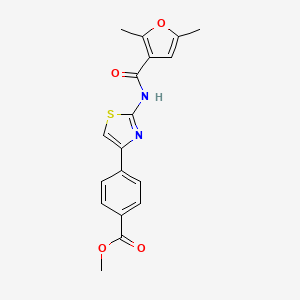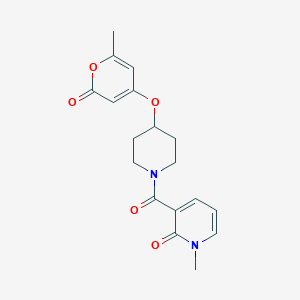
1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" is a synthetic organic compound with applications in various scientific domains, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" typically involves multi-step organic reactions. Each step focuses on building different parts of the molecule, often starting with simpler precursors and employing various chemical transformations such as esterification, cyclization, and coupling reactions under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrially, the production of this compound would likely follow a similar synthetic route but scaled up to batch or continuous processes. The challenge in the industrial setting includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Catalysts and automated reactors are often used to streamline production and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: "1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" can participate in various chemical reactions, including:
Oxidation: The compound can undergo oxidation, potentially at the pyridinone or piperidine ring, forming new functional groups.
Reduction: Reduction reactions might target the carbonyl groups or double bonds within the pyran ring.
Substitution: The presence of different functional groups allows for substitution reactions, which can modify the compound's properties.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution reaction.
Major Products Formed: The major products from these reactions will vary widely depending on the conditions and reagents used. Oxidation and reduction can lead to derivatives with hydroxyl, ketone, or aldehyde groups, while substitution can yield a wide range of analogs with different substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a model for studying reaction mechanisms and new synthetic methodologies. Its structure provides ample opportunity for developing new reactions and catalysts.
Biology: Biologically, "1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" might be used in studying cellular processes due to its potential bioactivity. It can serve as a scaffold for designing new bioactive molecules.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug discovery and development.
Industry: Industrially, the compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The compound's mechanism of action would depend on its specific application. Generally, it might interact with enzymes or receptors, modulating biological pathways. The pyridine and pyran rings, along with the carbonyl group, provide multiple sites for interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds:
"1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" can be compared to other compounds with similar structures, such as:
"1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2-one"
"1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2-ol"
"3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one"
Uniqueness: What sets "this compound" apart is its specific arrangement of functional groups, which can result in unique chemical reactivity and biological activity. Its distinct structure offers possibilities for selective interactions with targets, making it valuable for both synthetic and applied research.
So, what did you think? Was this article helpful?
Properties
IUPAC Name |
1-methyl-3-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12-10-14(11-16(21)24-12)25-13-5-8-20(9-6-13)18(23)15-4-3-7-19(2)17(15)22/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUGJOSCTCRYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
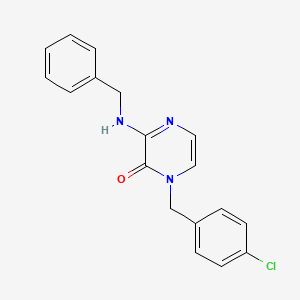
![N-benzyl-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/new.no-structure.jpg)
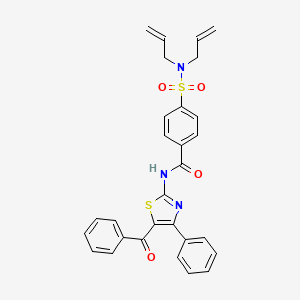
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969766.png)
![methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate](/img/structure/B2969767.png)
![1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine](/img/structure/B2969771.png)
![4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine](/img/structure/B2969772.png)
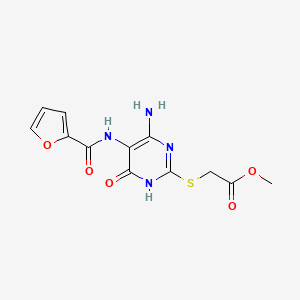
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B2969776.png)
![1-[1-(Triazol-1-yl)cyclopropyl]ethanamine;dihydrochloride](/img/structure/B2969779.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2969780.png)

